

# Clinical Trial Landscape of WIZ Degradator-Based Therapies for Sickle Cell Disease

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## Compound of Interest

Compound Name: WIZ degrader 2

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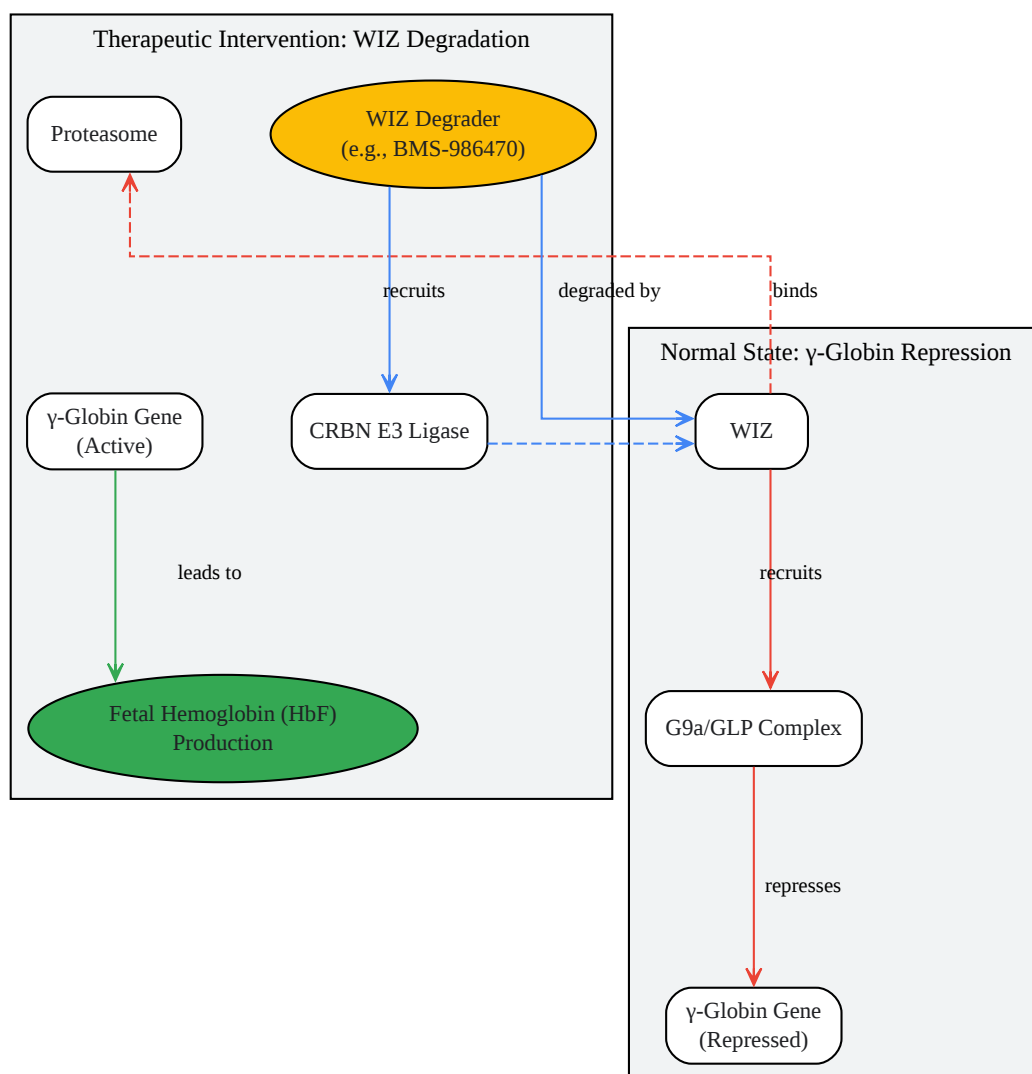
The field of targeted protein degradation has identified the WIZ (Widely Interspaced Zinc Finger) transcription factor as a promising therapeutic target for sickle cell disease (SCD). By degrading WIZ, a known repressor of fetal hemoglobin (HbF), these novel therapies aim to induce HbF expression, which can prevent the polymerization of sickle hemoglobin and alleviate disease symptoms. Currently, one such candidate has entered clinical trials, representing a significant advancement for patients with SCD.

This guide compares the emerging WIZ degrader-based therapies, with a focus on the clinical-stage candidate BMS-986470, and provides available preclinical data for other notable compounds in development.

## Mechanism of Action: WIZ Degradation for HbF Induction

WIZ is a core component of the G9a/GLP histone methyltransferase complex, which establishes repressive chromatin marks.<sup>[1]</sup> By guiding this complex to specific gene loci, WIZ plays a role in repressing gene expression, including that of the  $\gamma$ -globin gene, a component of fetal hemoglobin.<sup>[1][2]</sup>

Molecular glue degraders targeting WIZ work by recruiting the WIZ protein to the Cereblon (CRBN) E3 ubiquitin ligase complex. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of WIZ.<sup>[3]</sup> The removal of this repressor leads to the reactivation of  $\gamma$ -globin expression and the production of HbF.<sup>[3][4]</sup>



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**Caption:** Mechanism of WIZ degrader-mediated fetal hemoglobin (HbF) induction.

## Comparative Analysis of WIZ Degradation Candidates

While several WIZ degraders are in preclinical development, Bristol Myers Squibb's BMS-986470 is the first to advance to clinical trials. This section compares BMS-986470 with preclinical candidates from Novartis and the current standard of care, hydroxyurea.

Therapy/Compound	Target(s)	Developer	Highest Development Stage	Key Features & Comparison
BMS-986470	WIZ, ZBTB7A	Bristol Myers Squibb	Phase 1 Clinical Trial (NCT06481306) [5]	A dual degrader targeting two HbF repressors, which may lead to synergistic induction of HbF. [5] Preclinical data shows it achieves >90% F-cells and >40% total HbF, significantly higher than hydroxyurea.[5]
dWIZ-1 / dWIZ-2	WIZ	Novartis	Preclinical	Molecular glue degraders that robustly induce HbF in animal models.[6] dWIZ-2, an optimized version, showed good tolerability and significant HbF induction in humanized mice and cynomolgus monkeys.[4]
Hydroxyurea	Multiple (e.g., ribonucleotide reductase inhibitor)	Various	Marketed (Standard of Care)	Non-specific mechanism of HbF induction. Efficacy is variable among patients, and it is

associated with  
side effects like  
myelosuppressio  
n.[\[4\]](#)

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## Preclinical Efficacy Data Summary

The following table summarizes key quantitative results from preclinical studies. Note that direct comparison is challenging due to differences in experimental models and assays.

Compound	Model System	Key Efficacy Endpoints & Results	Citation
BMS-986470	Primary erythroblasts (SCD patient-derived)	- >90% F-cells - >40% total HbF	[5]
Townes mice (SCD model)	- Significant induction of F-cells and $\gamma$ -globin protein - Reduced sickling under hypoxic conditions	[5]	
Cynomolgus monkeys	- Significant, dose-dependent degradation of WIZ and ZBTB7A - Increased HBG1/2 transcript and $\gamma$ -globin protein	[5]	
dWIZ-2	Humanized mice	- Robust, dose-dependent WIZ degradation - Increase in total HbF and proportion of HbF+ human erythroblasts	[4]
Cynomolgus monkeys (28-day study)	- $\gamma$ -globin mRNA levels up to 37% of $\beta$ -like globins - Up to 95% HbF+ reticulocytes	[4][7]	

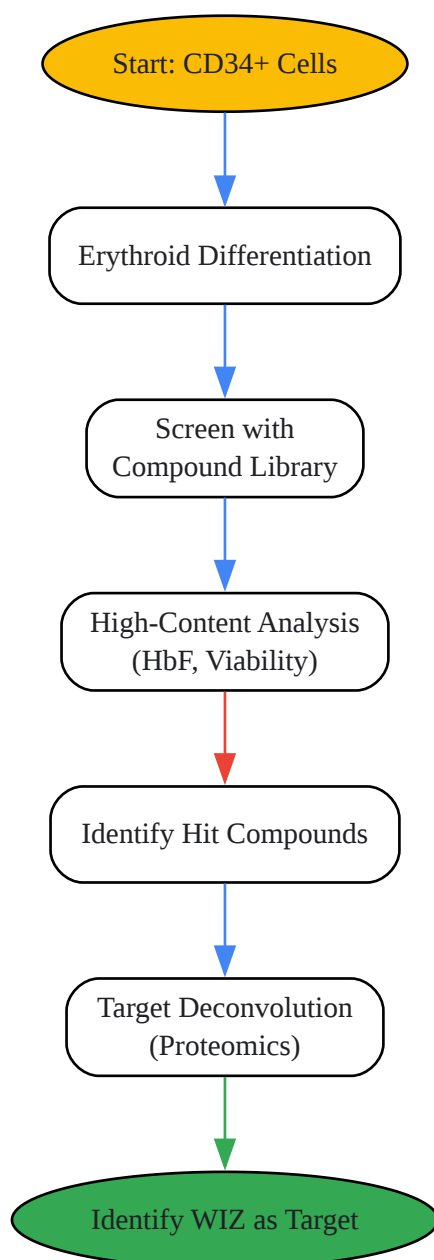
## Experimental Protocols and Methodologies

Detailed experimental procedures are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies used in the preclinical evaluation of WIZ degraders.

## Phenotypic Screening for HbF Inducers

The discovery of WIZ as a target for HbF induction originated from phenotypic screens.

- Objective: To identify small molecules that induce HbF in human erythroid cells without causing toxicity.
- Methodology:
  - Primary human CD34+ hematopoietic stem and progenitor cells are cultured and differentiated into erythroblasts.
  - A library of compounds (e.g., a CRBN-biased chemical library) is screened against these cells.[3][4]
  - High-content imaging or flow cytometry is used to measure endpoints such as cell proliferation, differentiation status, and the percentage of HbF-positive cells.[3]
  - Hit compounds are then subjected to target deconvolution, often using global proteomics, to identify the specific protein being degraded.[4]



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**Caption:** Workflow for phenotypic screening and target identification.

## In Vivo Efficacy Studies in Animal Models

- Humanized Mouse Models (e.g., hNBSGW):
  - Immunodeficient mice are engrafted with human CD34+ hematopoietic stem cells from healthy donors.[4]



- Once human erythropoiesis is established, mice are treated orally with the WIZ degrader (e.g., dWIZ-2) or vehicle control daily for a specified period (e.g., 21 days).[4]
- Bone marrow and peripheral blood are collected to analyze WIZ protein levels, the percentage of human erythroblasts that are HbF-positive, and total HbF levels.[4]
- Cynomolgus Monkey Studies:
  - Healthy, naïve monkeys are used due to their hematological similarity to humans.
  - Animals are dosed orally with the degrader (e.g., BMS-986470, dWIZ-2) or vehicle daily for a set duration (e.g., 16-28 days).[4][5]
  - Peripheral blood and bone marrow samples are collected at multiple time points.
  - Endpoints include measuring target protein degradation (WIZ, ZBTB7A),  $\gamma$ -globin mRNA levels, HbF protein levels, and F-cell percentages in reticulocytes and mature red blood cells.[4][5]
  - Comprehensive safety monitoring includes clinical observations, body weight, hematology, and clinical chemistry measurements.[4]

## Conclusion and Future Outlook

The development of WIZ degrader-based therapies marks a pivotal shift from broad-acting agents to targeted, mechanism-based treatments for sickle cell disease. The entry of BMS-986470 into clinical trials is a critical first step in evaluating the safety and efficacy of this approach in patients.[5] Data from this and future trials will be essential to determine if the robust preclinical HbF induction and favorable safety profiles translate into meaningful clinical benefits. Compared to the variable efficacy and known side effects of hydroxyurea, and the complexity of gene therapies, a potent and well-tolerated oral WIZ degrader could offer a transformative, globally accessible therapeutic option for individuals living with SCD.[4]

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Address: 3281 E Guasti Rd

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